molecular formula C11H13N3S B13542507 1-(thiolan-3-yl)-1H-indazol-6-amine

1-(thiolan-3-yl)-1H-indazol-6-amine

Cat. No.: B13542507
M. Wt: 219.31 g/mol
InChI Key: UFZNEULTPQHCMH-UHFFFAOYSA-N
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Description

1-(Thiolan-3-yl)-1H-indazol-6-amine is a heterocyclic compound that features both an indazole and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiolan-3-yl)-1H-indazol-6-amine typically involves the formation of the indazole ring followed by the introduction of the thiolane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted hydrazine and a suitable ketone, the indazole ring can be formed through a cyclization reaction. The thiolane ring is then introduced via nucleophilic substitution or addition reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiolan-3-yl)-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce various substituents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

1-(Thiolan-3-yl)-1H-indazol-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(thiolan-3-yl)-1H-indazol-6-amine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Uniqueness: 1-(Thiolan-3-yl)-1H-indazol-6-amine is unique due to the combination of the indazole and thiolane rings, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-(thiolan-3-yl)indazol-6-amine

InChI

InChI=1S/C11H13N3S/c12-9-2-1-8-6-13-14(11(8)5-9)10-3-4-15-7-10/h1-2,5-6,10H,3-4,7,12H2

InChI Key

UFZNEULTPQHCMH-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1N2C3=C(C=CC(=C3)N)C=N2

Origin of Product

United States

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